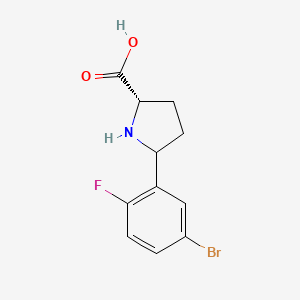

(2S)-5-(5-Bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid

Description

(2S)-5-(5-Bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a carboxylic acid group at the 2-position (S-configuration) and a 5-bromo-2-fluorophenyl substituent at the 5-position. This compound belongs to a class of bioactive molecules where the pyrrolidine scaffold is often utilized for its conformational rigidity and ability to mimic peptide bonds, making it relevant in drug discovery for targeting enzymes or receptors .

Properties

IUPAC Name |

(2S)-5-(5-bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c12-6-1-2-8(13)7(5-6)9-3-4-10(14-9)11(15)16/h1-2,5,9-10,14H,3-4H2,(H,15,16)/t9?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGMYSJDXPRRNL-AXDSSHIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=C(C=CC(=C2)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N[C@@H]1C(=O)O)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-5-(5-Bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H11BrFN

- Molar Mass : 244.1 g/mol

- CAS Number : 1228557-14-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired pyrrolidine derivative. The presence of bromine and fluorine substituents on the phenyl ring enhances its biological activity by influencing its interaction with biological targets.

Biological Activity

Mechanism of Action

This compound has been studied for its agonistic effects on G-protein coupled receptors (GPCRs), particularly GPR43, which are involved in various physiological processes including inflammation and metabolism . The structural modifications provided by the bromo and fluoro groups are believed to enhance receptor binding affinity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | Caco-2 (Colon) | 20.6 |

| Compound B | A549 (Lung) | 35.0 |

| This compound | TBD | TBD |

The specific IC50 values for this compound are yet to be fully characterized, but preliminary data suggest it possesses moderate to high activity against certain cancer cell lines.

Case Studies

-

In Vitro Studies

In vitro studies have shown that the compound can inhibit cell proliferation in various cancer models. For example, a study found that modifications in the pyrrolidine structure led to increased cytotoxicity against A549 lung cancer cells, suggesting a structure-activity relationship that could be exploited for drug development . -

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen atoms such as bromine and fluorine significantly affects the biological activity of pyrrolidine derivatives. These modifications enhance lipophilicity and receptor binding capabilities, leading to improved therapeutic efficacy . -

Pharmacological Applications

The compound’s potential as a pharmacological agent extends beyond anticancer activity; it may also play a role in modulating metabolic pathways through GPCR activation, providing a dual mechanism for therapeutic intervention in diseases such as obesity and diabetes .

Scientific Research Applications

Pharmacological Studies

The compound has been explored for its potential as a pharmaceutical agent, particularly as an agonist for G-protein coupled receptors (GPCRs). Research indicates that derivatives of pyrrolidine carboxylic acids can modulate receptor activity, which is crucial for developing drugs targeting various diseases, including metabolic disorders and inflammation .

Neuropharmacology

Due to its structural similarity to known neurotransmitter precursors, (2S)-5-(5-bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid is being investigated for its effects on neurochemical pathways. Studies suggest that compounds with similar structures may influence synaptic transmission and neuroplasticity, making them candidates for treating neurological conditions such as depression and anxiety .

Synthetic Chemistry

The synthesis of this compound serves as a model for developing new synthetic routes in organic chemistry. Its preparation involves various methodologies that can be adapted to create other biologically active compounds. This aspect is particularly relevant in the field of medicinal chemistry where novel compounds are routinely synthesized for biological testing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Electronic and Steric Effects

- Halogen Substitution: The target compound’s 5-bromo-2-fluorophenyl group introduces both steric bulk (bromine) and electron-withdrawing effects (fluorine), which may enhance binding to hydrophobic pockets or polar residues in biological targets compared to 4-chlorophenyl (weaker electron withdrawal) or non-halogenated analogs like (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid .

- Stereochemical Influence : The 2S configuration in the target compound is shared with other analogs (e.g., ), suggesting conserved importance in maintaining spatial orientation for receptor interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.